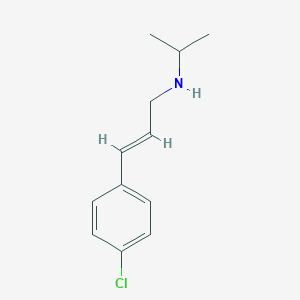

N-(4-chlorocinnamyl)-N-isopropylamine

Description

N-(4-Chlorocinnamyl)-N-isopropylamine is a structural moiety found in the Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) inhibitor KN-93. KN-93 (full name: 2-[N-(2-hydroxyethyl)-N-(4-methoxybenzenesulfonyl)]amino-N-(4-chlorocinnamyl)-N-methylbenzylamine) is a widely studied pharmacological tool used to investigate CaMKII signaling pathways . The compound features a 4-chlorocinnamyl group attached to a benzylamine scaffold, with an isopropylamine substitution at the nitrogen atom. This structure is critical for its inhibitory activity against CaMKII, an enzyme implicated in cardiac arrhythmias, neuronal signaling, and opioid tolerance .

Properties

Molecular Formula |

C12H16ClN |

|---|---|

Molecular Weight |

209.71 g/mol |

IUPAC Name |

(E)-3-(4-chlorophenyl)-N-propan-2-ylprop-2-en-1-amine |

InChI |

InChI=1S/C12H16ClN/c1-10(2)14-9-3-4-11-5-7-12(13)8-6-11/h3-8,10,14H,9H2,1-2H3/b4-3+ |

InChI Key |

JMWRJZWVKZCRNZ-ONEGZZNKSA-N |

SMILES |

CC(C)NCC=CC1=CC=C(C=C1)Cl |

Isomeric SMILES |

CC(C)NC/C=C/C1=CC=C(C=C1)Cl |

Canonical SMILES |

CC(C)NCC=CC1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: KN-93 vs. KN-92

KN-93 and its inactive analog KN-92 (2-[N-(4-methoxybenzenesulfonyl)]amino-N-(4-chlorocinnamyl)-N-methylbenzylamine phosphate) share the core N-(4-chlorocinnamyl) group but differ in substituents. KN-93 contains a hydroxyethyl group, while KN-92 lacks this moiety (replaced by a phosphate group). This structural variation renders KN-92 kinase-inactive, as demonstrated in studies where KN-92 failed to reverse morphine tolerance or suppress early afterdepolarizations (EADs) in cardiac cells, unlike KN-93 .

Functional Analogues: CaMKII Inhibitors

Myristoylated-AIP: A cell-permeable peptide inhibitor of CaMKII, myristoylated-AIP (autocamtide-2-related inhibitory peptide) shows higher specificity but lower bioavailability compared to KN-93.

KN-62: Another CaMKII inhibitor, KN-62, suppresses L-type Ca²⁺ current facilitation but exhibits weaker potency (IC₅₀ ~1 μM) and similar nonspecific K⁺ channel blockade .

Other N-Isopropylamine Derivatives

Several structurally related compounds feature the N-isopropylamine group but differ in biological activity:

Key Research Findings

- Mechanistic Insights: KN-93’s inhibition of CaMKII prevents hyperphosphorylation of ryanodine receptors, reducing diastolic calcium release and arrhythmias in cardiac models . However, its nonspecific blockade of voltage-gated K⁺ channels complicates interpretations of CaMKII-specific effects .

- Therapeutic Potential: KN-93 reverses morphine tolerance by modulating CaMKII-dependent MOR1 receptor desensitization, highlighting its utility in pain management research .

- Limitations : KN-93’s off-target effects (e.g., K⁺ channel blockade) necessitate cautious use in physiological studies, favoring more specific inhibitors like myristoylated-AIP for dissecting CaMKII pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.